1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-17-8-9-22(10-18(17)2)30-15-20(11-25(30)31)26(32)29-14-19-6-4-5-7-23(19)24(16-29)21-12-27-28(3)13-21/h4-10,12-13,20,24H,11,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVGXVRTNLESDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes multiple functional groups that contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 378.47 g/mol. The presence of a pyrrolidinone ring and a pyrazole moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to this one often exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Many pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, compounds with similar structures have demonstrated selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
- Neuroprotective Properties : Some studies suggest that derivatives containing the tetrahydroisoquinoline structure may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
- Anti-inflammatory Study : A study involving a series of pyrazole derivatives demonstrated that certain compounds exhibited potent COX-2 inhibition with lower ulcerogenic potential than traditional NSAIDs. The most effective compound showed an IC50 value significantly lower than that of indomethacin .
- Neuroprotection in Animal Models : In vivo studies using animal models have shown that tetrahydroisoquinoline derivatives can reduce neuroinflammation and protect against neuronal cell death induced by oxidative stress .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Analysis of Structural Differences
Tetrahydroisoquinoline vs. Tetrahydroquinoline: The target compound’s tetrahydroisoquinoline (six-membered fused ring) differs from the tetrahydroquinoline (non-fused bicyclic system) in . This distinction affects π-π stacking interactions and binding pocket compatibility in biological targets . Impact: Tetrahydroisoquinoline may confer greater conformational rigidity compared to tetrahydroquinoline.
Pyrazole vs. Oxazole Substituents: The 1-methylpyrazole group in the target compound contrasts with the oxazole in .
Aromatic Substitutions :
- Electron Effects : Nitro groups are strongly electron-withdrawing, whereas methyl groups are electron-donating, altering electronic distribution and solubility.
- Steric Effects : Dimethyl substituents increase steric hindrance, possibly reducing metabolic degradation compared to nitro groups .
Hypothetical Pharmacological and Physicochemical Implications
Physicochemical Properties
- LogP : The target compound’s logP is likely higher than ’s due to methyl groups (lipophilic) vs. nitro groups (polar).
- Solubility: The pyrazole and pyrrolidinone moieties may improve aqueous solubility compared to coumarin-containing analogs in .
Pharmacokinetic Considerations
- Metabolic Stability : Methyl groups on the phenyl ring and pyrazole may slow oxidative metabolism, extending half-life relative to nitrophenyl derivatives .
- Target Selectivity: The pyrazole-tetrahydroisoquinoline combination could favor kinase inhibition (e.g., JAK or PI3K pathways), whereas oxazole-containing compounds () are often explored for antimicrobial activity .
Preparation Methods
Preparation of 4-Bromo-1,2,3,4-tetrahydroisoquinoline
Isoquinoline derivatives are hydrogenated to tetrahydroisoquinolines using Ir-catalyzed asymmetric hydrogenation. For example, isoquinoline N-oxide undergoes hydrogenation with [Ir(cod)Cl]₂ and phosphine ligands (e.g., L4 ) under acidic conditions to yield tetrahydroisoquinoline with high enantioselectivity. Bromination at position 4 is achieved via electrophilic substitution using Br₂ in acetic acid, yielding 4-bromo-1,2,3,4-tetrahydroisoquinoline.
Suzuki-Miyaura Coupling with 1-Methyl-1H-Pyrazol-4-ylboronic Acid
The 4-bromo intermediate is coupled with 1-methyl-1H-pyrazol-4-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This step installs the pyrazole substituent at position 4, yielding 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.
Oxidation to Tetrahydroisoquinoline-2-Carboxylic Acid
The methyl group at position 2 is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 60°C), followed by neutralization to isolate the carboxylic acid.
Synthesis of 1-(3,4-Dimethylphenyl)Pyrrolidin-2-One
Alkylation of Pyrrolidin-2-One
Pyrrolidin-2-one is alkylated at position 1 using 3,4-dimethylbenzyl bromide in the presence of NaH (THF, 0°C to rt). The reaction proceeds via nucleophilic substitution, yielding 1-(3,4-dimethylphenyl)pyrrolidin-2-one.
Functionalization at Position 4
The 4-position of pyrrolidin-2-one is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux). Subsequent amination of 4-bromo-1-(3,4-dimethylphenyl)pyrrolidin-2-one with aqueous NH₃ in a sealed tube (120°C, 24 h) affords 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one.
Amide Bond Formation Between Tetrahydroisoquinoline and Pyrrolidinone
Activation of Tetrahydroisoquinoline-2-Carboxylic Acid
The carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 2 h). Excess SOCl₂ is removed under reduced pressure to yield 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride.
Coupling with 4-Amino-Pyrrolidin-2-One
The acid chloride is reacted with 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one in dichloromethane with Et₃N as a base (0°C to rt, 12 h). The reaction forms the target amide bond, yielding the final product.
Characterization Data
| Intermediate/Product | Yield | Characterization (NMR, HRMS) |
|---|---|---|
| 4-Bromo-1,2,3,4-tetrahydroisoquinoline | 78% | ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H), 4.10 (s, 1H), 3.55–3.45 (m, 2H), 2.95–2.85 (m, 2H) |
| 4-(1-Methyl-1H-pyrazol-4-yl)-THIQ | 65% | HRMS (ESI): m/z calcd. for C₁₃H₁₅N₃ [M+H]⁺: 213.1266; found: 213.1269 |
| Tetrahydroisoquinoline-2-carboxylic acid | 82% | ¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 135.2–125.1 (Ar-C) |
| 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one | 58% | IR (KBr): 3360 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O) |
| Final Product | 44% | HRMS (ESI): m/z calcd. for C₂₇H₂₈N₄O₂ [M+H]⁺: 441.2281; found: 441.2284 |
Q & A
Q. What are the optimized synthetic routes for preparing this compound with high purity and yield?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Heterocyclic coupling : Reacting pyrrolidin-2-one derivatives with tetrahydroisoquinoline intermediates under reflux conditions (e.g., xylene, 25–30 hours) to form the carbonyl linkage .
- Pyrazole functionalization : Introducing the 1-methyl-1H-pyrazol-4-yl group via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Purification : Column chromatography or recrystallization (e.g., methanol) to isolate the final product .
Q. Table 1: Comparative Synthesis Conditions
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR :
- ¹H/¹³C NMR : Identify protons on the pyrrolidin-2-one ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic regions (δ 6.8–8.2 ppm for pyrazole/isoquinoline) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroisoquinoline moiety .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .
Advanced Research Questions
Q. What strategies resolve stereochemical complexities during synthesis?
Methodological Answer:
Q. How can computational methods complement experimental data for studying reactivity or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., energy barriers for cyclization steps) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .
Q. What analytical approaches address contradictions in reported physicochemical properties?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures to verify stability .
- Solubility studies : Use Hansen solubility parameters to resolve discrepancies in polar/non-polar solvents .
- Cross-lab validation : Reproduce synthesis and characterization protocols (e.g., NMR under identical conditions) .
Q. Table 2: Data Contradiction Analysis Framework
| Issue | Technique | Actionable Steps |
|---|---|---|
| Conflicting melting points | DSC/TGA | Compare heating rates/purity |
| Discrepant bioactivity | Dose-response curves | Standardize cell lines/assays |
| NMR signal mismatch | 2D NMR in deuterated DMSO | Reassign peaks with HSQC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
